methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate
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Description
The compound is a complex organic molecule that contains several functional groups and structural motifs common in organic chemistry, including a benzoate group, a pyrimidine ring, an indole ring, and a thioacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The indole and pyrimidine rings are aromatic, meaning they are particularly stable and can participate in pi stacking interactions . The methoxy groups are electron-donating, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the benzoate group could undergo reactions typical of esters, such as hydrolysis or transesterification . The indole ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxylate group and the nonpolar aromatic rings could give the compound both polar and nonpolar characteristics .Future Directions
Mechanism of Action
Target of Action
The compound, also known as methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes in cellular processes and potentially exerting these effects.
Biochemical Pathways
Indole derivatives, however, have been found to influence a variety of biochemical pathways due to their broad-spectrum biological activities . Depending on the specific targets and mode of action, this compound could potentially affect multiple pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular levels.
Properties
IUPAC Name |
methyl 2-[[2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-26-17-10-9-13(31-3)11-15(17)19-20(26)21(29)27(2)23(25-19)33-12-18(28)24-16-8-6-5-7-14(16)22(30)32-4/h5-11H,12H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDPKUXBFHKCCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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